1-[4-(1-Naphthalenyl)phenyl]ethanone
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Overview
Description
1-[4-(1-Naphthalenyl)phenyl]ethanone is an organic compound with the molecular formula C18H14O. It is a solid at room temperature and is primarily used for laboratory purposes. This compound is known for its unique structure, which includes a naphthalene ring attached to a phenyl group via an ethanone linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(1-Naphthalenyl)phenyl]ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques for catalyst recovery and recycling to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Naphthalenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Lewis acids (e.g., AlCl3), halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
1-[4-(1-Naphthalenyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-[4-(1-Naphthalenyl)phenyl]ethanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the ethanone group can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
1-[4-(1-Naphthalenyl)phenyl]ethanone can be compared with other similar compounds such as:
1-Acetylnaphthalene: Similar structure but lacks the phenyl group.
4’-tert-Butylacetophenone: Contains a tert-butyl group instead of a naphthalene ring.
1-(4-Hydroxy-1-methylethyl)phenyl]ethanone: Contains a hydroxy group, leading to different reactivity and applications .
The uniqueness of this compound lies in its combination of the naphthalene and phenyl groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H14O |
---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-(4-naphthalen-1-ylphenyl)ethanone |
InChI |
InChI=1S/C18H14O/c1-13(19)14-9-11-16(12-10-14)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3 |
InChI Key |
IVHLEJJADHFCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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